molecular formula C9H10N6 B6612533 N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine CAS No. 92876-89-6

N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine

Cat. No. B6612533
CAS RN: 92876-89-6
M. Wt: 202.22 g/mol
InChI Key: NDDGVQATWPQPRX-UHFFFAOYSA-N
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Description

“N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds that can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The yield and melting point (M.P.) of the synthesized compounds can vary .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve various functional groups. The 1H NMR spectrum shows singlet peaks assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include thermal stability, density, and optimal oxygen balance . The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthetic Approaches

  • An innovative synthesis of a series of 1,3,5-trisubstituted-1,2,4-triazoles was reported, highlighting the cycloaddition reaction of C-phenyl-aminocarbonyl-N-arylnitrilimines with guanidine derivatives (Dalloul, 2014).
  • A microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was developed, offering a novel approach for the preparation of these compounds (Tan, Lim, & Dolzhenko, 2017).

Chemical Reactions and Transformations

  • The reaction between aminoguanidine and succinic acid under specific conditions, leading to various guanidine derivatives, was studied, revealing insights into reaction mechanisms and product formation (Chernyshev, Chernysheva, & Starikova, 2010).
  • An unexpected reaction direction was discovered in the study of 6-amino-substituted 4-hydrazino-1,3,5-triazin-2(1H)-ones with formic acid, leading to the formation of N-substituted (4H-1,2,4-triazol-3-yl)guanidines (Bakharev et al., 2015).

Molecular and Structural Characterization

  • Structural and synthesis studies on 3-methyl-1H-1,2,4-triazole-5-amine acetate and related compounds provided insights into their molecular configurations and potential tautomeric conformations (Almeida et al., 2022).
  • Research on guanidine-catalyzed asymmetric trimethylsilylcyanation of carbonyl compounds explored the use of modified guanidines as base catalysts, revealing their enantioselective potential (Kitani et al., 2005).

Future Directions

The future directions for “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” and its derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(5-phenyl-1H-1,2,4-triazol-3-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-8(11)13-9-12-7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGVQATWPQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Reactant of Route 2
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Reactant of Route 3
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Reactant of Route 4
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Reactant of Route 5
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Reactant of Route 6
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine

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